5-[(2-Fluorobenzyl)thio]-4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole
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Overview
Description
5-[(2-Fluorobenzyl)thio]-4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole is a complex organic compound characterized by the presence of fluorine, sulfur, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorobenzyl)thio]-4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorobenzyl)thio]-4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thioethers.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the benzylic positions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: The compound’s unique structure could be explored for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorobenzyl)thio]-4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, potentially leading to biological effects. The sulfur atoms in the thioether and sulfonyl groups can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Fluorobenzyl)thio]-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole
- **5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazol-2-ylamine
Uniqueness
Compared to similar compounds, 5-[(2-Fluorobenzyl)thio]-4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole is unique due to the presence of the oxazole ring and the combination of thioether and sulfonyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H13F2NO4S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C20H13F2NO4S2/c21-14-7-9-15(10-8-14)29(24,25)19-20(27-18(23-19)17-6-3-11-26-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 |
InChI Key |
JDTGYWJQANTDLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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